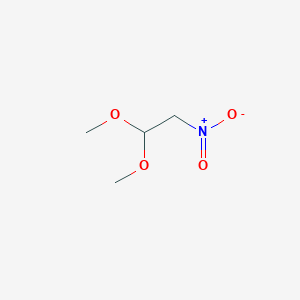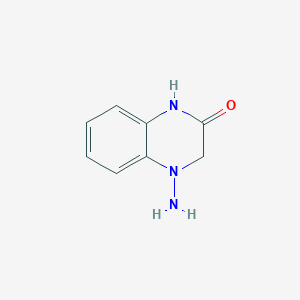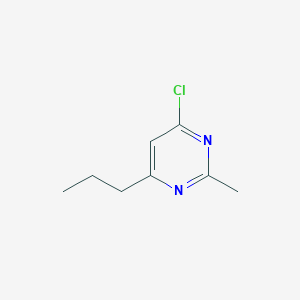
3-氯苯甲酰氰
描述
3-Chlorobenzoyl cyanide (3-CbzCN) is a colorless, crystalline organic compound with the molecular formula C7H3ClN2O. It is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. It is also used as a reagent in organic synthesis and as a catalyst in various reactions. 3-CbzCN is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers.
科学研究应用
制药合成
3-氯苯甲酰氰在各种药物合成中起着至关重要的作用。例如,它是拉莫三嗪合成中的关键中间体,拉莫三嗪是一种用于治疗癫痫和双相情感障碍的药物。对2,3-二氯苯甲酰氯进行氰化反应,这是生产3-氯苯甲酰氰所必不可少的过程,已经得到广泛研究。研究人员评估了多种催化体系用于这种氰化反应,确定了能够实现高效转化的条件和催化剂(如CuBr2和CuCN)(Leitch et al., 2017)。
环境和生物研究
氰化物,包括3-氯苯甲酰氰等衍生物,由于其潜在的毒性效应和广泛的工业用途,一直是环境和生物研究的课题。氰化物的生物降解是一个重要的研究领域,像假单胞菌假碱性菌CECT5344这样的微生物利用氰化物及其衍生物作为氮源,提出了一种潜在的工业废物生物修复策略(Luque-Almagro et al., 2016)。
检测和分析
研究还集中在氰化物的检测和分析上。已经开发出新方法来检测氰离子,例如,一项研究描述了一种基于苯乙炔衍生物的荧光传感器用于检测氰化物。这种传感器可以对水溶液中的氰化物进行敏感和选择性检测,这对于监测环境和工业样品至关重要(Thanayupong et al., 2017)。
解毒研究
在毒理学领域,对氰化物中毒的解毒剂研究通常涉及到3-氯苯甲酰氰等化合物。对对氰化物中毒有效的3-巯基丙酸酯的前药的研究表明了为了开发更有效的氰化物解毒治疗而进行的持续努力(Nagasawa et al., 2007)。
作用机制
Target of Action
3-Chlorobenzoyl cyanide, similar to other cyanide compounds, primarily targets the cytochrome oxidase enzyme . This enzyme plays a crucial role in the electron transport chain, a vital process in cellular respiration.
Mode of Action
The compound interacts with its target by binding to the ferric ion (Fe3+) in the cytochrome oxidase enzyme . This binding inhibits the enzyme, thereby disrupting the electron transport chain and decreasing the tissue utilization of oxygen .
Biochemical Pathways
The inhibition of cytochrome oxidase affects the biochemical pathway of cellular respiration. It leads to a state known as ‘histotoxic hypoxia’, where cells are unable to utilize oxygen. This results in the accumulation of lactic acid, causing lactic acidosis .
Pharmacokinetics
Cyanide compounds are generally known to be rapidly absorbed and distributed in the body . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would significantly impact its bioavailability, but specific details are currently unavailable.
Result of Action
The primary result of 3-Chlorobenzoyl cyanide’s action is cellular hypoxia due to the inhibition of cytochrome oxidase . This can lead to various symptoms of cyanide poisoning, including headache, confusion, nausea, and can be fatal in high concentrations .
Action Environment
The action of 3-Chlorobenzoyl cyanide can be influenced by various environmental factors. For instance, the presence of other chemicals can affect its stability and reactivity. Moreover, the compound’s toxicity can be influenced by the individual’s health status, age, and other demographic factors .
属性
IUPAC Name |
3-chlorobenzoyl cyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRKVHGBNVCVHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50475188 | |
| Record name | 3-Chlorobenzoyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50475188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chlorobenzoyl cyanide | |
CAS RN |
26152-02-3 | |
| Record name | 3-Chlorobenzoyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50475188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

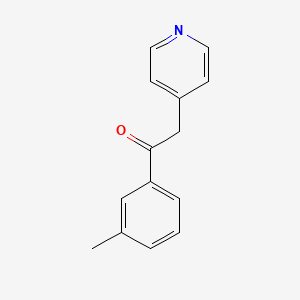
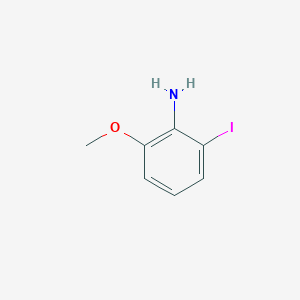

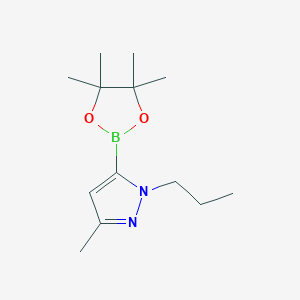
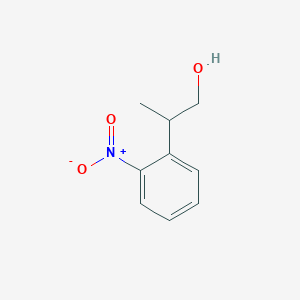

![Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I)](/img/structure/B1600810.png)
![5-Iodo-8-methoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B1600811.png)
